molecular formula C42H71N5O14 B13750304 Trinitrophenylaminolauroyl-*glucocerebro side

Trinitrophenylaminolauroyl-*glucocerebro side

Cat. No.: B13750304
M. Wt: 870.0 g/mol
InChI Key: RLTHZYLHHOPECX-QTEFMMDCSA-N
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Description

Trinitrophenylaminolauroyl-glucocerebroside is a complex glycosphingolipid derivative. This compound is characterized by the presence of a trinitrophenyl group, an aminolauroyl chain, and a glucocerebroside backbone. Glucocerebrosides are essential components of cell membranes and play a crucial role in various biological processes, including cell signaling and membrane stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trinitrophenylaminolauroyl-glucocerebroside involves multiple steps. The process typically begins with the preparation of glucocerebroside from natural sources such as human placental tissue . The glucocerebroside is then subjected to a series of chemical reactions to introduce the trinitrophenyl and aminolauroyl groups.

    Preparation of Glucocerebroside: Glucocerebroside is isolated and purified from human placental tissue using techniques such as chromatography.

    Introduction of Aminolauroyl Group: The aminolauroyl group is introduced through an amide bond formation reaction. This involves reacting glucocerebroside with lauroyl chloride in the presence of a base such as triethylamine.

    Introduction of Trinitrophenyl Group: The trinitrophenyl group is introduced through a nitration reaction. This involves reacting the aminolauroyl-glucocerebroside with trinitrobenzene in the presence of a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of trinitrophenylaminolauroyl-glucocerebroside follows similar synthetic routes but on a larger scale. The process involves the use of large-scale chromatography for purification and automated reactors for the chemical reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trinitrophenylaminolauroyl-glucocerebroside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted glucocerebrosides with different functional groups.

Scientific Research Applications

Trinitrophenylaminolauroyl-glucocerebroside has several scientific research applications:

Mechanism of Action

The mechanism of action of trinitrophenylaminolauroyl-glucocerebroside involves its interaction with cell membranes and enzymes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and stability. It also interacts with enzymes such as glucocerebrosidase, influencing their activity and the metabolism of glycosphingolipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trinitrophenylaminolauroyl-glucocerebroside is unique due to the presence of the trinitrophenyl and aminolauroyl groups, which impart distinct chemical properties and biological activities. These modifications enhance its stability and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C42H71N5O14

Molecular Weight

870.0 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(3,4,5-trinitroanilino)dodecanamide

InChI

InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-31-27-33(45(54)55)38(47(58)59)34(28-31)46(56)57/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+/t32-,35+,36+,39+,40-,41+,42+/m0/s1

InChI Key

RLTHZYLHHOPECX-QTEFMMDCSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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